![molecular formula C8H14N2O B1322701 2,8-二氮杂螺[4.5]癸烷-1-酮 CAS No. 546086-95-7](/img/structure/B1322701.png)
2,8-二氮杂螺[4.5]癸烷-1-酮
描述
2,8-Diazaspiro[4.5]decan-1-one is a chemical compound that has been studied for its potential applications in various fields . It is a hydrochloride with a molecular weight of 190.67 .
Synthesis Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of 2,8-Diazaspiro[4.5]decan-1-one is complex, with a spirocyclic scaffold . This structure has been systematically explored through the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l .科学研究应用
Inhibition of RIPK1 Kinase Activity
2,8-Diazaspiro[4.5]decan-1-one: derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed cell death implicated in various inflammatory diseases. By inhibiting RIPK1, these compounds can block the necroptosis pathway, offering therapeutic potential for treating diseases characterized by inflammation .
Treatment of Inflammatory Bowel Disease
Derivatives of 2,8-Diazaspiro[4.5]decan-1-one have been shown to act as selective dual TYK2/JAK1 inhibitors. These compounds have demonstrated efficacy in models of acute ulcerative colitis, suggesting their potential as treatments for inflammatory bowel disease. Their action involves regulating the expression of TYK2/JAK1-regulated genes and the formation of Th1, Th2, and Th17 cells .
Anti-Necroptotic Effects
In cellular models, certain 2,8-Diazaspiro[4.5]decan-1-one derivatives have exhibited significant anti-necroptotic effects. For instance, compound 41 has shown promising results in U937 cells, a human cell line used in scientific research, indicating its potential as a lead compound for further development .
Selectivity for Kinase Inhibition
The structural optimization of 2,8-Diazaspiro[4.5]decan-1-one has led to derivatives with high selectivity for certain kinases. This selectivity is crucial for developing targeted therapies with fewer side effects. For example, compound 48 has shown more than 23-fold selectivity for JAK2 over other kinases, making it a strong candidate for clinical development .
Metabolic Stability
Metabolic stability is a key factor in the development of pharmaceuticals2,8-Diazaspiro[4.5]decan-1-one derivatives have been reported to possess excellent metabolic stability, which is indicative of their potential for good pharmacokinetic properties in humans .
作用机制
Target of Action
The primary targets of 2,8-Diazaspiro[4.5]decan-1-one derivatives are Receptor Interacting Protein Kinase 1 (RIPK1) and TYK2/JAK1 kinases . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . TYK2/JAK1 kinases are involved in the regulation of immune responses .
Mode of Action
2,8-Diazaspiro[4.5]decan-1-one derivatives inhibit the kinase activity of RIPK1 and TYK2/JAK1 . This inhibition blocks the activation of the necroptosis pathway and regulates the expression of TYK2/JAK1-regulated genes .
Biochemical Pathways
The inhibition of RIPK1 kinase activity by 2,8-Diazaspiro[4.5]decan-1-one derivatives blocks the activation of the necroptosis pathway . This pathway is a key driver in various inflammatory diseases . The inhibition of TYK2/JAK1 kinases affects the formation of Th1, Th2, and Th17 cells .
Pharmacokinetics
The pharmacokinetic properties of 2,8-Diazaspiro[4One derivative showed excellent metabolic stability .
Result of Action
The inhibition of RIPK1 by 2,8-Diazaspiro[4.5]decan-1-one derivatives results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The inhibition of TYK2/JAK1 kinases leads to potent anti-inflammatory efficacy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,8-Diazaspiro[4The compound’s effectiveness in different cellular models suggests that it may be influenced by the cellular environment .
属性
IUPAC Name |
2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOFHJYOIVJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623587 | |
| Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[4.5]decan-1-one | |
CAS RN |
546086-95-7 | |
| Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2,8-Diazaspiro[4.5]decan-1-one derivatives interact with their targets, and what are the downstream effects?
A1: Research has primarily focused on 2,8-Diazaspiro[4.5]decan-1-one derivatives as kinase inhibitors. One study identified a derivative as a potent and selective dual TYK2/JAK1 inhibitor []. These kinases play crucial roles in inflammatory signaling pathways. By inhibiting TYK2 and JAK1, this compound effectively reduced the expression of pro-inflammatory genes and suppressed the formation of Th1, Th2, and Th17 cells, ultimately leading to potent anti-inflammatory effects in a model of ulcerative colitis []. Another study highlights the development of 2,8-Diazaspiro[4.5]decan-1-one derivatives as RIPK1 kinase inhibitors []. While the specific mechanisms are not elaborated upon in the abstract, RIPK1 inhibition presents a therapeutic strategy for conditions involving regulated cell death and inflammation.
Q2: What is the Structure-Activity Relationship (SAR) of 2,8-Diazaspiro[4.5]decan-1-one derivatives, and how do structural modifications impact their activity and selectivity?
A2: The SAR of 2,8-Diazaspiro[4.5]decan-1-one derivatives is an active area of investigation. Researchers have explored modifications to the core structure, particularly at the 4-position, aiming to optimize their activity and selectivity [, ]. One study demonstrated that introducing a spirocyclic scaffold at the 4-position significantly enhanced the potency and selectivity of a TYK2 inhibitor []. This modification led to the discovery of a derivative with excellent selectivity for TYK2 over JAK2, highlighting the potential of structural modifications in fine-tuning the biological activity of these compounds [].
Q3: What are the potential applications of 2,8-Diazaspiro[4.5]decan-1-one derivatives beyond their use as kinase inhibitors?
A3: While kinase inhibition represents a major area of exploration, 2,8-Diazaspiro[4.5]decan-1-one derivatives have also been investigated for other therapeutic targets. Research indicates their potential as isoform-selective phospholipase D (PLD) inhibitors []. PLD enzymes are implicated in various cellular processes, including signal transduction and membrane trafficking, making their selective inhibition a promising strategy for diseases like cancer and neurodegenerative disorders [].
Q4: Have there been any in vitro or in vivo studies demonstrating the efficacy of 2,8-Diazaspiro[4.5]decan-1-one derivatives?
A4: Yes, research on 2,8-Diazaspiro[4.5]decan-1-one derivatives has progressed to in vitro and in vivo studies. A study demonstrated the efficacy of a novel 2,8-Diazaspiro[4.5]decan-1-one derivative as a dual TYK2/JAK1 inhibitor in an acute ulcerative colitis model []. The compound exhibited superior anti-inflammatory activity compared to Tofacitinib, a clinically approved JAK inhibitor, further supporting its therapeutic potential for inflammatory bowel disease [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

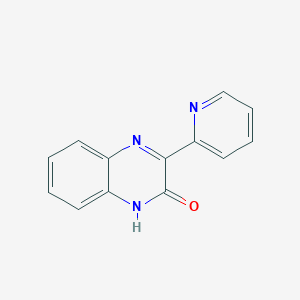
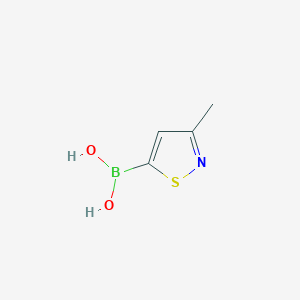
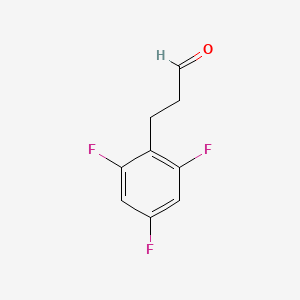
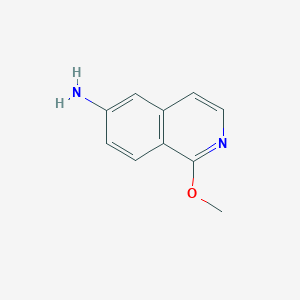
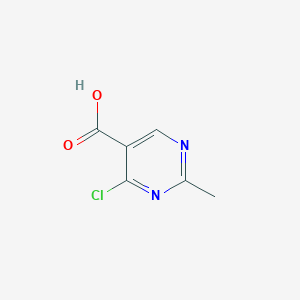
![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)





